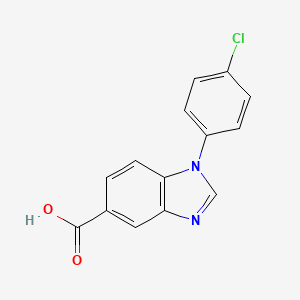![molecular formula C9H6Cl2F3NO B6615282 N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide CAS No. 572881-38-0](/img/structure/B6615282.png)
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide
Overview
Description
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide (NCTC) is a chloroacetamide derivative that has been used in scientific research for various applications. It is a compound with a wide range of biochemical and physiological effects, and has been studied for its potential in laboratory experiments.
Scientific Research Applications
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide has been studied for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationship of chloroacetamides, as well as their interactions with enzymes and other proteins. It has also been used to investigate the effects of different solvents and pH on the activity of enzymes, and to study the effects of different substituents on the activity of enzymes.
Mechanism of Action
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide is known to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition causes an increase in the levels of acetylcholine in the body, resulting in an increase in the activity of the parasympathetic nervous system. This increased activity leads to a decrease in heart rate, blood pressure, and respiratory rate.
Biochemical and Physiological Effects
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide has been studied for its effects on the body’s biochemical and physiological processes. It has been found to inhibit the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the body. This increased level of acetylcholine has been found to have a number of effects, including an increase in the activity of the parasympathetic nervous system, a decrease in heart rate, and a decrease in blood pressure. N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide has also been found to have anticonvulsant and antinociceptive effects, as well as an inhibitory effect on the enzyme adenosine deaminase.
Advantages and Limitations for Lab Experiments
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments, including studies of the structure-activity relationship of chloroacetamides and the effects of different solvents and pH on the activity of enzymes. However, N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide is also limited in its use in laboratory experiments, as it has a low solubility in water and is not stable in aqueous solutions.
Future Directions
There are a number of potential future directions for N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide. It could be used to study the effects of different substituents on the activity of enzymes, as well as the effects of different solvents and pH on the activity of enzymes. Additionally, N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide could be used to develop new methods for the synthesis of other chloroacetamides.
Synthesis Methods
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide can be synthesized in a laboratory setting with a few simple steps. The first step is to react 2-chloro-4-(trifluoromethyl)phenyl acetic acid with thionyl chloride. This will produce 2-chloro-4-(trifluoromethyl)phenyl acyl chloride. The acyl chloride is then reacted with alpha-chloroacetamide to form N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C.
properties
IUPAC Name |
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZQNSBLIISUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199534 | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide | |
CAS RN |
572881-38-0 | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572881-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)


![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)
![1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6615287.png)
![1-[(4-Chlorophenyl)sulfonyl]-N-(4,6-dimethyl-2-benzothiazolyl)-N-(phenylmethyl)-4-piperidinecarboxamide](/img/structure/B6615294.png)
